N'-Hydroxy-3,3-dimethylbutanimidamide
Description
N'-Hydroxy-3,3-dimethylbutanimidamide (CAS: 1344671-26-6) is an amidine derivative featuring a hydroxyimino (-NHOH) group and two methyl substituents at the 3-position of the butanimidamide backbone . This compound is commercially available through multiple suppliers, indicating its relevance in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
N'-hydroxy-3,3-dimethylbutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUYAGKANIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-3,3-dimethylbutanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylbutanamide with hydroxylamine under acidic or basic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-3,3-dimethylbutanimidamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-3,3-dimethylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N’-Hydroxy-3,3-dimethylbutanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N’-Hydroxy-3,3-dimethylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, influencing biological processes and pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features and applications of N'-Hydroxy-3,3-dimethylbutanimidamide and related compounds:
Reactivity and Coordination Chemistry
- Hydroxyimino Group: The -NHOH group in this compound enables metal coordination, analogous to hydroxamic acids (e.g., compounds 6–10 in ), which are known for antioxidant properties and metal chelation .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride) exhibit enhanced water solubility compared to the free base form .
- Stability : Aromatic derivatives (e.g., N'-Hydroxy-3,4,5-trimethoxybenzene-1-carboximidamide) may display greater thermal stability due to resonance effects .
Challenges and Limitations
- Synthetic Complexity : Introducing dimethyl groups requires precise control to avoid side reactions, as seen in the synthesis of 3-chloro-N-phenyl-phthalimide derivatives .
- Limited Direct Data: While commercial availability is confirmed , detailed spectroscopic or crystallographic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
N'-Hydroxy-3,3-dimethylbutanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:
- Tyrosinase Inhibition : The compound demonstrates potent tyrosinase inhibitory activity with an IC50 value of 3.7 μM. This property suggests potential applications in cosmetic formulations aimed at skin lightening and hyperpigmentation treatment .
- Matrix Metalloproteinase Inhibition : Similar compounds have shown inhibitory effects on matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is crucial in cancer metastasis and tissue remodeling .
- Antibacterial and Antiviral Activities : N'-Hydroxy derivatives have exhibited antibacterial and anti-HIV properties, indicating their potential use in treating infectious diseases .
The biological activity of this compound is attributed to its unique structural features, particularly the hydroxyl group and amide moiety. These functional groups enhance the compound's reactivity and binding affinity to various biomolecular targets.
- Interaction with Enzymes : The hydroxyl group is believed to facilitate interactions with active sites of enzymes such as tyrosinase and MMPs, leading to effective inhibition .
- Cellular Uptake and Bioavailability : Research indicates that modifications to the compound can improve its permeability across cellular membranes, enhancing its bioavailability and efficacy in vivo .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Tyrosinase Inhibition Study :
- Antimicrobial Activity :
- Cancer Research :
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
